

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B1314976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-(Hydroxymethyl)cyclohexanone**, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. It details the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 3-(hydroxymethyl)cyclohexan-1-one^{[1][2]}. Its structure consists of a six-membered cyclohexanone ring substituted at the 3-position with a hydroxymethyl (-CH₂OH) group.

Caption: 2D chemical structure of **3-(Hydroxymethyl)cyclohexanone**.

Physicochemical and Spectroscopic Data

The properties of **3-(Hydroxymethyl)cyclohexanone** are summarized below. The compound's bifunctionality, featuring both a hydrogen-bond-donating alcohol and a hydrogen-bond-accepting ketone, influences its physical characteristics, such as its solubility in polar solvents^{[3][4]}.

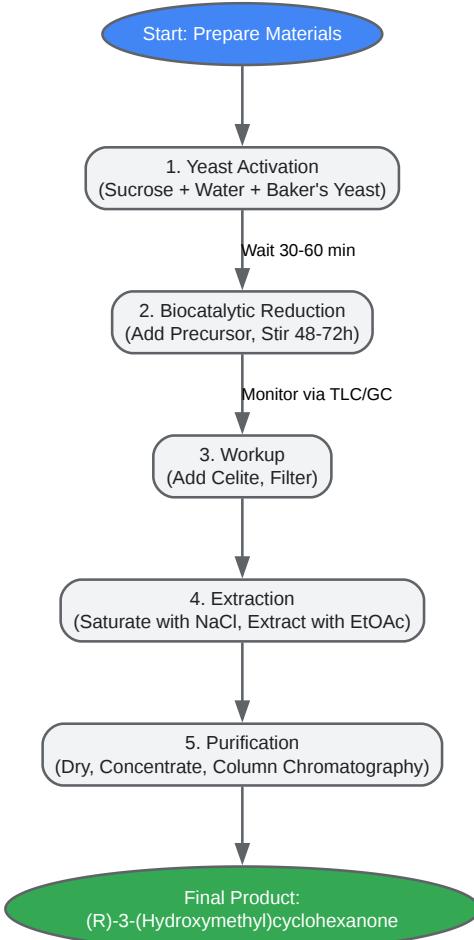
Property	Value	Source(s)
IUPAC Name	3-(hydroxymethyl)cyclohexan-1-one	[1] [2]
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2] [3] [5]
Molecular Weight	128.17 g/mol	[2] [3] [5] [6]
CAS Number	21996-61-2, 32916-58-8	[1] [2] [3] [4]
Appearance	Clear pale yellow to brown liquid or solid	[3] [4]
Boiling Point	239.8 ± 13.0 °C (Predicted)	[3] [5]
Density	1.054 ± 0.06 g/cm ³ (Predicted)	[3] [5]
Synonyms	3-methylolcyclohexanone, 3-(Hydroxymethyl)cyclohexan-1-one	[1] [2]
Canonical SMILES	C1CC(CC(=O)C1)CO	[5]
InChIKey	OTZGKTIHFHBGTGZ-UHFFFAOYSA-N	[5] [6]

Synthesis and Experimental Protocols

3-(Hydroxymethyl)cyclohexanone is a valuable chiral building block, and its enantioselective synthesis is of significant interest^{[3][7]}. Methods include asymmetric reduction, chemoenzymatic resolution, and organocatalytic hydroxymethylation^{[6][7]}. A common and effective method for producing the enantiomerically pure (R)-enantiomer is through the biocatalytic asymmetric reduction of a prochiral precursor using Baker's yeast (*Saccharomyces cerevisiae*)^[8].

Protocol: Asymmetric Reduction of Ethyl 3-Oxocyclohexanecarboxylate using Baker's Yeast^[8]

This protocol outlines a biocatalytic approach to synthesize (R)-**3-(hydroxymethyl)cyclohexanone** with high enantiopurity.


Materials:

- Round-bottom flask with magnetic stirrer
- Baker's yeast (fresh compressed preferred)
- Sucrose
- Tap water
- Ethyl 3-oxocyclohexanecarboxylate (precursor)
- Celite
- Sodium chloride (NaCl)
- Ethyl acetate or Diethyl ether (for extraction)
- Anhydrous magnesium sulfate

Procedure:

- Yeast Activation:
 - In a flask, dissolve sucrose (30 g) in tap water (200 mL).
 - Add Baker's yeast (20 g) to the sucrose solution.
 - Stir the mixture at approximately 30°C for 30-60 minutes to activate the yeast, as indicated by fermentation (bubbling).
- Biocatalytic Reduction:
 - Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the fermenting yeast suspension.
 - Stir the reaction mixture vigorously at room temperature for 48-72 hours.

- Monitor the reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup and Isolation:
 - Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes.
 - Filter the mixture through a sintered glass funnel to remove the yeast and Celite.
 - Transfer the aqueous filtrate to a separatory funnel and add solid NaCl until the solution is saturated. This reduces the solubility of the product in the aqueous phase.
- Extraction and Purification:
 - Extract the product from the saturated aqueous solution with ethyl acetate or diethyl ether (3 x 50 mL).
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel to yield the desired **(R)-3-(hydroxymethyl)cyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the biocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Applications in Research and Drug Development

3-(Hydroxymethyl)cyclohexanone is a highly versatile building block due to its two reactive centers, which can be manipulated selectively to create more complex molecular structures[6].

- Key Intermediate: It is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues. In these structures, the cyclohexane ring acts as a metabolically stable substitute

for the ribose sugar moiety, a modification that can improve the pharmacokinetic profile of drug candidates[6].

- **Synthesis of Bioactive Compounds:** The compound is used in multi-step syntheses to produce complex tricyclic ketones, which are precursors to highly potent anti-inflammatory and cytoprotective agents[6].
- **Biochemical Research:** It serves as a substrate in enzymatic studies, particularly for investigating the kinetics of alcohol dehydrogenases[6].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-(Hydroxymethyl)cyclohexanone** is considered an irritant[2].

- **Hazard Statements:**
 - H315: Causes skin irritation[2].
 - H319: Causes serious eye irritation[2].
 - H335: May cause respiratory irritation[2].
- **Precautions:** Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact[4]. Work should be conducted in a well-ventilated area or fume hood to prevent inhalation[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]

- 2. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 32916-58-8: 3-(Hydroxymethyl)cyclohexanone [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Hydroxymethyl)cyclohexanone | 21996-61-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314976#3-hydroxymethyl-cyclohexanone-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com